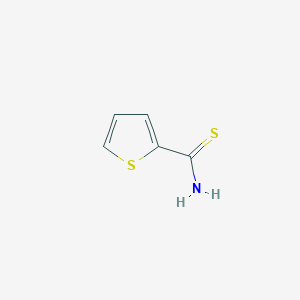

Thiophene-2-carbothioamide

描述

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry Research

The thiophene nucleus is considered a "privileged scaffold" in heterocyclic and medicinal chemistry due to its widespread presence in biologically active compounds. benthamdirect.comnih.gov As a five-membered aromatic ring containing a sulfur atom, thiophene is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity. cognizancejournal.com This property, along with the physicochemical characteristics imparted by the sulfur heteroatom, makes thiophene and its derivatives attractive for the design and synthesis of new therapeutic agents. nih.gov

Thiophene scaffolds are integral to a vast number of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant properties. benthamdirect.comcognizancejournal.commdpi.com The versatility of the thiophene ring allows for substitution at various positions, enabling medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of molecules to optimize their interaction with biological targets. benthamdirect.com This has led to the development of a combinatorial library of thiophene-containing compounds for drug discovery. espublisher.com The significance of this scaffold is underscored by the fact that numerous FDA-approved drugs contain a thiophene moiety. nih.gov

Evolution of Thiophene-2-carbothioamide in Academic Investigations

The academic investigation of this compound and its derivatives has evolved from fundamental synthesis and characterization to sophisticated applications in medicinal chemistry and materials science. Initially, research focused on the synthesis of the core molecule and its simple derivatives, exploring its reactivity as an intermediate for creating more complex heterocyclic systems. a2bchem.com For instance, it serves as a precursor for synthesizing functionalized thiophene derivatives through cyclization reactions. a2bchem.com

Over time, the focus has shifted towards the synthesis of diverse libraries of thiophene-2-carboxamide and carbothioamide derivatives and the evaluation of their biological activities. nih.govresearchgate.net Researchers have systematically modified the core structure to explore structure-activity relationships (SAR). For example, studies have involved the synthesis of N-glycosyl-thiophene-2-carboxamides and have shown that the carbohydrate moiety is crucial for their biological properties. nih.gov Other research has focused on creating biomimetics of known anticancer agents, such as Combretastatin A-4, by replacing other heterocyclic rings with thiophene. mdpi.comresearchgate.net

Computational methods have also become integral to the study of these compounds. Density Functional Theory (DFT) calculations are used to understand the electronic structure and stability of different conformers, while molecular docking studies help in predicting the binding interactions of these molecules with biological targets like enzymes and proteins. nih.govnih.govresearchgate.net X-ray crystallography has been employed to determine the precise three-dimensional structures of these compounds, providing valuable insights into their conformation and intermolecular interactions. nih.govresearchgate.net

Scope and Research Objectives within the this compound Framework

The research landscape for this compound is broad, with several key objectives driving current investigations. A primary focus is the discovery and development of novel therapeutic agents. This includes the design and synthesis of thiophene-2-carboxamide and carbothioamide derivatives as:

Anticancer agents: Many studies aim to develop potent and selective anticancer compounds. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com Research has explored their efficacy against various cancer cell lines and their mechanisms of action, which can involve the inhibition of crucial cellular targets like tubulin or protein tyrosine phosphatase 1B (PTP1B). researchgate.netresearchgate.netmdpi.com

Antibacterial agents: The development of new antibacterial agents is another significant objective, with studies investigating the activity of these compounds against various bacterial strains. nih.gov

Enzyme inhibitors: Thiophene-2-carboxamides and their analogs have been designed as inhibitors for specific enzymes, such as neuronal nitric oxide synthase (nNOS), which is a target for treating conditions like melanoma. acs.org

Another important research direction is the use of this compound as a versatile building block in organic synthesis. a2bchem.com Its reactive nature is exploited to construct more complex molecules and functional materials. For example, it has been used to create ligands for magnetic nanoparticles designed for the removal of heavy metal ions from aqueous solutions. nih.gov

The scope of research also includes detailed physicochemical characterization. This involves the use of various spectroscopic techniques (IR, NMR) and computational studies to understand the structural and electronic properties of these molecules, which is fundamental for designing new compounds with desired characteristics. nih.govnih.govthieme-connect.com

Data Tables

Table 1: Spectroscopic Data for this compound and Related Derivatives

| Compound | Spectroscopic Method | Key Data Points | Reference |

|---|---|---|---|

| This compound | IR (ATR) | 3314, 3267, 3147 (N-H), 1620, 1517, 1362, 1015, 680 cm⁻¹ | thieme-connect.com |

| 5-Formylthiophene-2-carboxamide | GC-MS, FT-IR, NMR | Characterization confirmed the formation of the aldehyde group. | nih.gov |

| N-(1-benzylpiperidin-4-yl)-thiophene-2-carboxamide | ¹³C NMR, MS (GC) | Spectra available for characterization. | spectrabase.com |

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Space Group | Unit Cell Parameters | Key Feature | Reference |

|---|---|---|---|---|

| 5-(Pyridin-2-yl)this compound | P2₁/n (monoclinic) | a = 13.2003(12) Å, b = 6.0448(6) Å, c = 13.9403(13) Å, β = 101.9180(10)° | Dihedral angle between pyridine (B92270) and thiophene rings is 27.5°. | |

| N-glucosyl-thiophene-2-carboxamides | Not specified | Not specified | Pyranose rings adopt a ⁴C₁ conformation; Z-anti structure is predominant. | nih.gov |

| 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not specified | Not specified | Characterized by XRD. | researchgate.nettandfonline.com |

Table 3: Anticancer Activity of Selected Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiophene-carboxamide derivative 2b | Hep3B | 5.46 | mdpi.comresearchgate.net |

| Thiophene-carboxamide derivative 2e | Hep3B | 12.58 | mdpi.comresearchgate.net |

| Thiophene-2-carboxamide derivative 7m (with 4-Cl-phenyl ring) | MCF-7 | 2.25 | researchgate.net |

| Thiophene-2-carboxamide derivative 7m (with 4-Cl-phenyl ring) | K562 | 5.83 | researchgate.net |

| Thiophene-2-carboxamide derivative 7m (with 4-Cl-phenyl ring) | HepG2 | 6.43 | researchgate.net |

| Thiophene-2-carboxamide derivative 7m (with 4-Cl-phenyl ring) | MDA-MB-231 | 5.36 | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

thiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYHAPUCGQOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353210 | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-02-1 | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Thiophene 2 Carbothioamide

Diverse Synthetic Routes to Thiophene-2-carbothioamide

The synthesis of the this compound scaffold can be achieved through several established chemical pathways. These methods range from direct condensation reactions to more complex multi-step strategies, each offering distinct advantages in terms of yield, scalability, and the potential for introducing functional groups.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone for the synthesis of thioamides, including this compound. A prominent method is the Willgerodt-Kindler reaction, which involves the reaction of an aldehyde, such as thiophene-2-carbaldehyde (B41791), with elemental sulfur and a secondary amine like diethylamine (B46881) or piperidine. nih.gov This one-pot reaction proceeds via a morpholide intermediate, which is subsequently hydrolyzed to yield the desired thioamide. For example, heating thiophene-2-carbaldehyde with sulfur and diethylamine in DMF at 110°C results in the formation of N,N-diethylthis compound. nih.gov Other condensation approaches involve reacting thiophene (B33073) derivatives with carbamothioic acid under acidic conditions to produce the target compound. Furthermore, the Claisen-Schmidt condensation is frequently employed to synthesize thiophene-based chalcones, which serve as key intermediates that can be further condensed with reagents like thiosemicarbazide (B42300) to form more complex heterocyclic systems containing the carbothioamide moiety. nih.govresearchgate.net

Nucleophilic Substitution Approaches for this compound Derivatives

Nucleophilic substitution reactions are pivotal in both the synthesis and functionalization of this compound derivatives. The synthesis of substituted analogs can be achieved by reacting a thiophene-2-carboxylic acid derivative with a thioamide precursor, a process that involves nucleophilic acyl substitution. The thioamide functional group itself is reactive, with the carbon atom being electrophilic, making it susceptible to nucleophilic addition reactions.

Conversely, once the this compound scaffold is formed, it can undergo further nucleophilic substitution on the thiophene ring, especially if leaving groups like halogens are present. For instance, the bromine atom in 3-bromothis compound (B1622280) can be readily displaced by various nucleophiles, such as amines or thiols, providing a direct route to more complex and functionalized derivatives. This versatility makes nucleophilic substitution a powerful tool for creating a diverse library of this compound compounds. a2bchem.com

Multi-step Synthetic Strategies for Functionalized Thiophene-2-carbothioamides

The synthesis of highly functionalized thiophene-2-carbothioamides often necessitates multi-step reaction sequences that allow for precise control over the placement of various substituents. These strategies enable the construction of complex molecular architectures that are not accessible through one-pot reactions.

A representative multi-step synthesis begins with a simple thiophene starting material, which undergoes a series of transformations to build the desired complexity. mdpi.com For example, a five-step sequence to produce a multi-functionalized thiophene derivative involves:

Bromination: Introduction of bromine atoms onto the thiophene ring. mdpi.com

Regioselective Lithiation: A chemo- and regioselective bromine-lithium exchange using an organolithium reagent like n-BuLi at low temperatures. mdpi.com

Formylation: Trapping the resulting organolithium species with an electrophile like dimethylformamide (DMF) to introduce an aldehyde group. mdpi.com

Reduction: Conversion of the aldehyde to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). mdpi.com

Protection: Protecting the newly formed alcohol group to allow for further selective reactions on the thiophene ring. mdpi.com

This stepwise approach provides access to versatile intermediates that can be elaborated into a wide range of complex this compound derivatives. mdpi.com Another common multi-step strategy involves the initial synthesis of thiophene-based chalcones, which are then cyclized with thiosemicarbazide to yield pyrazoline-carbothioamides. nih.govresearchgate.net

Synthesis of Advanced this compound Derivatives

Building upon the core this compound structure, researchers have developed numerous methods to prepare advanced derivatives with tailored properties. These efforts focus on introducing various substituents onto the thiophene ring or incorporating entirely new heterocyclic systems into the molecular framework.

Preparation of Substituted this compound Analogs

The introduction of substituents onto the thiophene ring can significantly alter the electronic properties and biological activity of the parent compound. Several methods are employed to synthesize these substituted analogs.

One common strategy involves starting with an already substituted thiophene. For instance, 3-bromothis compound is synthesized from 3-bromothiophene-2-carboxylic acid derivatives. Similarly, 5-(Pyridin-2-yl)this compound can be prepared by reacting 2-bromo-5-(pyridin-2-yl)thiophene with thiourea (B124793) in ethanol (B145695) under reflux.

Another powerful technique for introducing functionality is the Vilsmeier-Haack reaction. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and DMF to introduce a formyl (aldehyde) group onto the electron-rich thiophene ring, yielding compounds like 5-formylthis compound. nih.gov This aldehyde can then serve as a handle for further synthetic transformations. nih.gov

Table 1: Examples of Substituted this compound Analogs and their Synthesis

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 3-Bromothis compound | 3-Bromothiophene-2-carboxylic acid derivative, Thioamide precursor | Nucleophilic Substitution | |

| 5-(Pyridin-2-yl)this compound | 2-Bromo-5-(pyridin-2-yl)thiophene, Thiourea | Condensation | |

| 5-Formylthis compound | This compound, POCl₃/DMF | Vilsmeier-Haack (Electrophilic Substitution) | nih.gov |

Incorporation of Heterocyclic Moieties into this compound Scaffolds

A significant area of development involves the fusion or linking of the this compound core with other heterocyclic rings to create hybrid molecules. rsc.orgacs.org These complex structures often exhibit unique chemical properties and enhanced biological activities.

The synthesis of these hybrids typically involves using the this compound moiety, or a precursor, as a building block in a cyclization reaction.

Pyrazolines: Thiophene-containing pyrazoline-carbothioamides are commonly synthesized through the cyclocondensation of thiophene-based chalcones with thiosemicarbazide in an alkaline medium. nih.govresearchgate.net

Thiazoles: Thiazole (B1198619) rings can be appended by reacting a thiophene-pyrazoline-carbothioamide intermediate with an α-haloketone, such as phenacyl bromide, in a Hantzsch-type thiazole synthesis. acs.orgresearchgate.net

1,2,4-Triazoles: Thiophene-linked 1,2,4-triazole-3-thiones are prepared in a multi-step sequence starting from thiophene-2-carbohydrazide. The carbohydrazide (B1668358) is first reacted with an isothiocyanate to form a hydrazine-1-carbothioamide intermediate, which is then cyclized under basic conditions to yield the triazole ring. mdpi.com

Other Heterocycles: Thiophene-2-carbohydrazide also serves as a versatile starting material for constructing other heterocyclic systems, including oxadiazoles (B1248032) and thiazolidinones, through reactions with various carbon-centered electrophiles. rsc.org

Table 2: Heterocyclic Systems Derived from this compound

| Incorporated Heterocycle | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Pyrazoline | Cyclocondensation | Thiophene-based chalcone, Thiosemicarbazide | nih.govresearchgate.net |

| Thiazole | Hantzsch Thiazole Synthesis | Thiophene-carbothioamide, α-Haloketone | acs.org |

| 1,2,4-Triazole (B32235) | Condensation followed by cyclization | Thiophene-2-carbohydrazide, Isothiocyanate | mdpi.com |

Green Chemistry Approaches in this compound Synthesis Research

The pursuit of environmentally benign chemical processes has led to significant research into green chemistry approaches for the synthesis of this compound and its derivatives. These methods prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient conditions to minimize environmental impact.

One notable green method involves the use of water as a solvent. An efficient process for the synthesis of 1,2,4-thiadiazoles through the iodine-catalyzed oxidative dimerization of thioamides, including this compound, has been developed in water. rhhz.net This reaction utilizes molecular oxygen as the terminal oxidant, presenting a significantly greener alternative to traditional methods that often rely on hazardous organic solvents and toxic oxidizing agents. rhhz.net The use of water as a reaction medium is not only environmentally friendly but can also enhance reactivity and selectivity. rhhz.net

Solvent-free and mechanochemical methods also represent key green synthetic strategies. The synthesis of Schiff bases from 2-thiophenecarboxaldehyde, a precursor to this compound, has been achieved with high efficiency using solvent-free grinding. tandfonline.com This mechanochemical approach offers several advantages, including reduced reaction times, higher yields, and the elimination of solvent waste compared to conventional methods. tandfonline.com Similarly, the synthesis of pyrazoline derivatives has been accomplished through a solvent-drop grinding method using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO), showcasing another eco-friendly, solvent-minimal approach. mdpi.com

The use of eco-friendly catalysts is another cornerstone of green synthesis in this area. Research has demonstrated the use of lemon juice, a natural and renewable resource, as an effective catalyst for the synthesis of Schiff bases derived from 2-thiophenecarboxaldehyde. tandfonline.com Furthermore, the synthesis of aryl thioamides from aryl aldehydes can be achieved using thiourea as a sulfur source in water, providing a greener route to these compounds. mdpi.com The application of magnetic nanoparticles as reusable catalysts in combination with thiophene derivatives for environmental remediation also highlights the intersection of green chemistry and materials science. nih.govacs.org

Table 1: Comparison of Green Synthesis Methods for Thiophene Derivatives

| Method | Key Features | Reactants/Catalyst | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Oxidative Dimerization | Iodine-catalyzed | This compound, I₂, O₂ | Water | Use of water as solvent, molecular oxygen as oxidant | rhhz.net |

| Mechanochemical Synthesis | Solvent-free grinding | 2-Thiophenecarboxaldehyde, Amines | None | Shorter reaction times, higher yields, no solvent waste | tandfonline.com |

| Catalysis with Natural Acids | Lemon juice as catalyst | 2-Thiophenecarboxaldehyde, Amines | Lemon Juice | Use of a renewable, natural catalyst | tandfonline.com |

| Solvent-Drop Grinding | Minimal solvent use | Prop-2-en-1-one derivative, Thiosemicarbazide, DABCO | None (grinding) | Eco-friendly, efficient | mdpi.com |

Mechanistic Insights into this compound Chemical Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing novel synthetic pathways. The chemical behavior of this compound is largely dictated by the interplay between the electron-rich thiophene ring and the reactive carbothioamide group.

The carbothioamide functional group is known to participate in nucleophilic addition reactions due to the electrophilic nature of the carbon atom. This reactivity allows for the formation of a wide range of derivatives through reactions with various nucleophiles.

A proposed mechanism for the oxidative dimerization of thioamides, such as this compound, to form 3,5-disubstituted-1,2,4-thiadiazoles involves several key steps. The reaction is initiated by the iodination of the sulfur atom of the thioamide to form an intermediate. This intermediate is then attacked by a second thioamide molecule, acting as a nucleophile. Subsequent elimination and tautomerization steps lead to the final 1,2,4-thiadiazole (B1232254) product. rhhz.net

In the synthesis of aryl thioamides from aryl aldehydes using thiourea, a proposed reaction mechanism suggests a complex transformation pathway. mdpi.com While the exact intermediates are subject to ongoing research, it is believed to involve the initial reaction of the aldehyde with thiourea followed by a series of oxidation and rearrangement steps.

Furthermore, studies on the thermolysis of related N-arylthiophene-2-carboxamidoximes to produce compounds like thiophene-2-carboxamide have suggested the involvement of radical pathways. researchgate.net The homolysis of N-O and C-N bonds can lead to the formation of various radical intermediates that recombine to form the final products. researchgate.net The reactivity of thiophene derivatives can also be influenced by the solvent, with studies showing different reaction pathways in dipolar aprotic solvents. bakhtiniada.ru

Table 2: Mechanistic Aspects of this compound Reactions

| Reaction Type | Proposed Key Steps | Intermediates | Influencing Factors | Reference |

|---|---|---|---|---|

| Oxidative Dimerization | Iodination of sulfur, Nucleophilic attack by second thioamide molecule, Elimination, Tautomerization | Iodinated thioamide species | Oxidant, Solvent | rhhz.net |

| Thioamide Synthesis from Aldehyde | Reaction with thiourea, Oxidation, Rearrangement | - | Sulfur source, Oxidizing agent | mdpi.com |

| Thermolysis of Related Amidoximes | Homolysis of N-O and C-N bonds | Radical species | Temperature, Radical scavengers | researchgate.net |

| Nucleophilic Addition | Attack of a nucleophile on the carbothioamide carbon | Tetrahedral intermediate | Nature of the nucleophile and electrophile |

Spectroscopic and Structural Elucidation of Thiophene 2 Carbothioamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods provide detailed insights into the molecular framework of thiophene-2-carbothioamide and its analogs. These techniques are instrumental in confirming the identity, purity, and electronic nature of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide critical information for structural confirmation.

In derivatives of thiophene-2-carboxamide, the protons on the thiophene (B33073) ring typically appear as distinct signals in the aromatic region of the ¹H NMR spectrum. For instance, in 4-phenylthiophene-2-carbaldehyde, the protons at positions 3 and 5 of the thiophene ring appear as singlets at δ 8.1 ppm and δ 7.8 ppm, respectively. nih.gov Similarly, for 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, the thiophene protons at positions 3 and 5 show singlets at δ 8.0 and δ 7.79 ppm. nih.gov For N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide derivatives, the NH proton of the carboxamide group shows a characteristic singlet at approximately δ 10.16 ppm. mdpi.com In related compounds, the NH proton of the carbothioamide group can show characteristic shifts at δ 10–12 ppm in the ¹H NMR spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atom of a C=S group in related thiophene derivatives shows a characteristic shift in the range of 170–180 ppm. researchgate.net For N-substituted thiophene-2-carboxamides, the carbonyl carbon of the amide group (C=O) resonates at approximately δ 160.06–163.68 ppm. mdpi.com

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Thiophene-2-carboxamide Derivatives

| Compound | Thiophene H-3 | Thiophene H-5 | NH | Reference |

|---|---|---|---|---|

| 4-Phenylthiophene-2-carbaldehyde | 8.1 | 7.8 | - | nih.gov |

| 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 8.0 | 7.79 | - | nih.gov |

| N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide derivative | - | - | 10.16 | mdpi.com |

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene-2-carboxamide/carbothioamide Derivatives

| Functional Group | Chemical Shift Range (ppm) | Compound Type | Reference |

|---|---|---|---|

| C=S | 170-180 | This compound | researchgate.net |

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the characteristic functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Key vibrational bands for this compound include the N-H stretching vibrations, which are typically observed in the region of 3147–3314 cm⁻¹. thieme-connect.com The C=S stretching vibration, a hallmark of the thioamide group, appears in the range of 1150–1250 cm⁻¹. For the related thiophene-2-carboxylic acid, C-H stretching bands are found in the 3100-3000 cm⁻¹ region. iosrjournals.org The C-H in-plane bending vibrations for thiophene derivatives are observed between 1000-1300 cm⁻¹. iosrjournals.org

In N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, characterization was performed using IR spectroscopy, among other techniques. researchgate.net For thiophene-2-carbohydrazide, the NH₂ group exhibits asymmetric and symmetric stretching modes at 3412 and 3352 cm⁻¹, respectively, with a scissoring mode at 1630 cm⁻¹. jetir.org

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Functional Group/Vibration | Frequency Range (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| N-H Stretch | 3147-3314 | This compound | thieme-connect.com |

| C=S Stretch | 1150-1250 | 3-Bromothis compound (B1622280) | |

| C-H Stretch (Aromatic) | 3100-3000 | 2-Thiophene carboxylic acid | iosrjournals.org |

| C-H In-plane Bending | 1000-1300 | 2-Thiophene carboxylic acid | iosrjournals.org |

| NH₂ Asymmetric Stretch | 3412 | 2-Thiophene carbohydrazide (B1668358) | jetir.org |

| NH₂ Symmetric Stretch | 3352 | 2-Thiophene carbohydrazide | jetir.org |

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for confirming the molecular weight and elemental composition of this compound and its derivatives. These techniques provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For this compound, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 139. thieme-connect.com The high-resolution mass spectrum of a thiophene-2-carboxamide derivative, N-(phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, showed a calculated [M+H]⁺ of 298.0702 and a found value of 298.0684, confirming its molecular formula. mdpi.com Similarly, another derivative, N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide, had a calculated [M+H]⁺ of 388.1019 and a found value of 388.1073. mdpi.com The mass spectrum of 4-(3,5-dibromophenyl)thiophene-2-carbaldehyde exhibited a molecular ion peak at m/z 323. nih.gov

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| This compound | [M]⁺ | - | 139 | thieme-connect.com |

| N-(phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide | [M+H]⁺ | 298.0702 | 298.0684 | mdpi.com |

| N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | [M+H]⁺ | 388.1019 | 388.1073 | mdpi.com |

UV-Visible spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The electronic spectra of these compounds are characterized by π→π* and n→π* transitions. For derivatives like 3-bromothis compound, quantum chemical calculations predict characteristic absorption features corresponding to π-π* transitions within the thiophene system and n-π* transitions involving the sulfur atoms. In a study of two carbothioamide derivatives, 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, their electronic properties were characterized using UV-Vis spectroscopy. tandfonline.com For 7-diethylamino-3-(2-(thiophen-2-yl)thiazol-4-yl)coumarin derivatives, electronic transitions were analyzed, with one derivative showing an absorption peak at 408.91 nm corresponding to the S₀ → S₂ transition. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction. researchgate.net

In a study of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole (B372694) ring was found to adopt a twisted conformation. iucr.org The crystal structure is stabilized by N—H⋯S hydrogen bonds, forming chains. iucr.org For 5-(Pyridin-2-yl)this compound, the compound crystallizes in the monoclinic space group P2₁/n. The crystal structure reveals a dihedral angle of 27.5° between the pyridine (B92270) and thiophene rings and is stabilized by N–H···S hydrogen bonds.

Table 5: Crystallographic Data for 5-(Pyridin-2-yl)this compound

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/n | |

| a (Å) | 13.2003(12) | |

| b (Å) | 6.0448(6) | |

| c (Å) | 13.9403(13) | |

| β (°) | 101.9180(10) |

Table 6: Selected Bond Lengths for Thiophene Derivatives from X-ray Diffraction

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| 5-(Pyridin-2-yl)this compound | C–C (thiophene) | 1.36–1.43 | |

| 5-(Pyridin-2-yl)this compound | C=S | 1.66 |

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining the crystal structure of materials. sigmaaldrich.combohrium.com In the study of this compound derivatives, PXRD is crucial for confirming the formation of new compounds and understanding their solid-state arrangement.

Research on pyrazole derivatives incorporating the this compound moiety demonstrates the utility of PXRD in structural characterization. For instance, the crystal structures of 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (I) and 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (II) were confirmed using single-crystal X-ray diffraction, a technique closely related to PXRD. acs.orgresearchgate.net These analyses provide precise information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding. acs.orgresearchgate.net

In another application, PXRD was used to characterize magnetic iron oxide nanoparticles (Fe₃O₄ NPs) that were functionalized with a Schiff base of 5-formylthis compound. The XRD pattern of the bare magnetite nanoparticles showed distinct diffraction peaks corresponding to the cubic magnetite phase. myscope.trainingmat-cs.com This analysis is vital to ensure the core material possesses the correct crystalline structure before functionalization. While the studies confirmed the successful synthesis of the final composite material through other techniques, PXRD provides the foundational crystallographic data of the starting materials. myscope.trainingmat-cs.com The absence of sharp diffraction peaks in the final complexes can sometimes suggest an amorphous nature. jhtechnologies.com

Below is a table summarizing representative PXRD peak data for magnetite nanoparticles used in the synthesis of this compound-based composites.

| 2θ (degrees) | Crystalline Plane (hkl) | Reference |

|---|---|---|

| 18 | (111) | mat-cs.com |

| 30 | (220) | mat-cs.com |

| 43 | (400) | mat-cs.com |

| 45.4 | (311) | mat-cs.com |

| 53.4 | (422) | mat-cs.com |

| 56.9 | (511) | mat-cs.com |

| 62.5 | (440) | mat-cs.com |

Advanced Microscopic and Surface Analysis in this compound Research

Transmission Electron Microscopy (TEM) Investigations

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and internal structure of materials at the nanoscale. In research involving this compound, TEM has been instrumental in characterizing nanoparticles functionalized with its derivatives.

For example, TEM was employed to study magnetic nanoparticles coated with silica (B1680970) and functionalized with a Schiff base of 5-formylthis compound (MNPs@SiO₂-SB-THCTA). myscope.training The images, obtained with a JEOL JEM-1400 TEM at an accelerating voltage of 100 kV, revealed the morphology of these composite materials. myscope.training Analysis of the TEM images confirmed the successful coating of the iron oxide core with the silica and organic layers, and particle size distributions can be determined using software like ImageJ. mat-cs.com This characterization is essential to verify that the synthesis procedure yields nanoparticles with the desired structure and size, which is critical for their application, such as in the removal of heavy metals from water. myscope.training

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1-10 nm of a material's surface. ustb.edu.cnnih.gov This makes it exceptionally well-suited for confirming the surface modification of materials, a common application in the study of this compound derivatives.

In the investigation of magnetic nanoparticles functionalized with a Schiff base of this compound (MNPs@SiO₂-SB-THCTA), XPS was used to confirm the presence of the organic compound on the nanoparticle surface. myscope.training The analysis provides not only the elemental composition but also information about the chemical bonding environment through high-resolution scans of specific elements. ustb.edu.cnresearchgate.net For the MNPs@SiO₂-SB-THCTA material, XPS analysis confirmed the presence of carbon, nitrogen, oxygen, iron, silicon, and sulfur on the surface. myscope.training High-resolution spectra of the C 1s and N 1s regions were studied to understand the binding energies, confirming the chemical structure of the grafted organic ligand. myscope.trainingmdpi.com

The elemental composition on the surface of these functionalized nanoparticles as determined by XPS is summarized in the table below.

| Element | Atomic Concentration (%) | Reference |

|---|---|---|

| C | 39.1 | myscope.training |

| N | 3.2 | myscope.training |

| O | 36.5 | myscope.training |

| Fe | 4.5 | myscope.training |

| Si | 15.2 | myscope.training |

| S | 1.5 | myscope.training |

Scanning Electron Microscopy (SEM) and Focused Ion Beam (FIB)

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface morphology and topography of materials. In the context of this compound research, SEM has been used to study the effects of its derivatives on material surfaces. For instance, a Schiff base derived from thiophene, 2,2′-(thiophene-2,5-diylbis(methanylylidene))bis(N-phenylhydrazinecarbothioamide), was investigated as a corrosion inhibitor for stainless steel. SEM analysis was used to compare the surface morphology of stainless steel in an acidic medium with and without the inhibitor, confirming the formation of a protective layer on the steel surface.

Focused Ion Beam (FIB) is a technique used for site-specific analysis, deposition, and milling of materials with nanometer precision. It is often integrated with SEM in a dual-beam system (FIB-SEM), allowing for precise cross-sectioning of a sample to reveal its internal structure, which is then imaged by the SEM. While direct applications of FIB specifically on this compound are not extensively documented, the technique's capabilities are highly relevant. For example, in the study of organic-inorganic composite materials, such as polymer films containing thiophene derivatives, FIB-SEM can be used to prepare cross-sections for analysis. mdpi.com This allows for the investigation of buried interfaces and the internal distribution of different components within the composite material, which would be crucial for understanding the structure-property relationships in devices or advanced materials incorporating this compound. mat-cs.com The high-energy ion beam can cause damage to sensitive organic materials, but methods exist to mitigate this, such as using an argon gas cluster ion source for a "clean-up" sputter after the initial milling. mat-cs.com

Thermogravimetric Analysis (TGA) in Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to determine the thermal stability and composition of materials, including this compound derivatives and their complexes.

TGA has been applied to study the thermal decomposition of metal complexes of thiosemicarbazones derived from thiophene-2-aldehyde, providing insights into their thermal stability. In another study, TGA was performed on magnetic nanoparticles functionalized with a Schiff base of 5-formylthis compound (MNPs@SiO₂-SB-THCTA) under a nitrogen atmosphere at a heating rate of 10 °C/min. myscope.trainingmat-cs.com The analysis revealed a multi-step decomposition process. The initial weight loss below 150 °C is attributed to the evaporation of adsorbed water and solvent. Subsequent weight loss at higher temperatures corresponds to the decomposition of the grafted organic this compound derivative and other organic linkers. myscope.training This information is critical for understanding the material's thermal limits and confirming the amount of organic material successfully grafted onto the nanoparticles. myscope.training

The thermal decomposition stages for MNPs@SiO₂-SB-THCTA are detailed in the following table.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage | Reference |

|---|---|---|---|

| 25 - 150 | ~3 | Removal of adsorbed water/solvent | myscope.training |

| 150 - 450 | ~10 | Decomposition of the grafted organic moiety | myscope.training |

| 450 - 700 | ~5 | Further decomposition of organic components | myscope.training |

Advanced Computational and Theoretical Investigations of Thiophene 2 Carbothioamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of molecules like thiophene-2-carbothioamide and its derivatives. researchgate.netnih.gov DFT methods, particularly using the B3LYP functional, are frequently employed to optimize molecular geometries and understand the electronic behavior of these compounds. researchgate.netresearchgate.net

Optimization of Molecular Geometries and Electronic Properties

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org For instance, studies on related thiophene-2-carboxamide derivatives have shown that the s-cis conformer, where the carbonyl oxygen and the thiophene's sulfur atom are on the same side, is more stable than the s-trans isomer. nih.gov In some derivatives, this stability is further enhanced by intramolecular hydrogen bonding. nih.gov

The electronic properties of this compound derivatives are also extensively studied using DFT. nih.gov Key parameters such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and kinetic stability. researchgate.netmdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity, while a larger gap indicates greater stability. nih.govnih.gov For example, studies on various thiophene-2-carboxamide derivatives have reported HOMO-LUMO energy gaps ranging from 2.869 eV to 5.031 eV, indicating varying degrees of reactivity and stability depending on the specific substitutions. nih.govresearchgate.net

Table 1: Selected DFT Calculated Properties of Thiophene (B33073) Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 3.3 | researchgate.net | ||

| 4-Cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide | 2.869 | researchgate.net | ||

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | 5.031 | nih.gov | ||

| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP2) | 3.22 | nih.gov | ||

| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP3) | 3.59 | nih.gov |

This table presents a selection of calculated electronic properties for various thiophene derivatives to illustrate the range of values obtained through DFT studies. The specific values for this compound itself may vary.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is a key component of DFT studies. researchgate.netmdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The distribution of these orbitals across the molecule provides insights into the regions most likely to be involved in chemical reactions. mdpi.com In thiophene derivatives, the HOMO is often localized on the thiophene ring and the carbothioamide or related functional groups, while the LUMO can be distributed over different parts of the molecule depending on its specific structure. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electronic and optical properties, as well as its reactivity. bitp.kiev.ua A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and can be an indicator of potential biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.dereadthedocs.io It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions, including those with biological targets. researchgate.netmdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com For this compound and its analogs, MEP analysis can pinpoint the reactive sites, such as the nitrogen and sulfur atoms of the carbothioamide group, which can participate in hydrogen bonding and other interactions. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Properties Calculations

DFT calculations are also employed to predict the Nonlinear Optical (NLO) properties of molecules. researchgate.netnih.gov NLO materials are of significant interest for applications in optoelectronics and photonics. nih.govscirp.org The key parameters calculated to assess NLO activity are the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ). nih.gov Molecules with large hyperpolarizability values are considered to have promising NLO properties. nih.gov For thiophene-containing compounds, the presence of donor-π-acceptor (D-π-A) structures can enhance NLO responses. scirp.org The delocalized π-electron system of the thiophene ring often plays a crucial role in the charge transfer that gives rise to significant NLO effects. tandfonline.combohrium.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or other biological macromolecule). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. mdpi.com

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking simulations have been extensively used to investigate the potential biological activity of this compound and its derivatives by predicting their binding affinities and interaction modes with various protein targets. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.govmdpi.com

For example, thiophene derivatives have been docked against a range of targets, including those involved in cancer, inflammation, and infectious diseases. nih.govmdpi.comresearchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Table 2: Examples of Molecular Docking Studies of Thiophene Derivatives with Biological Targets

| Thiophene Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

| 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 1X2J | Not specified | Not specified | tandfonline.com |

| 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile | 1P44 (M. tuberculosis) | -6.0 | Not specified | researchgate.net |

| 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile | 4TZK (M. tuberculosis) | -7.2 | Not specified | researchgate.net |

| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP1) | 4JVW | -8.0 | Not specified | nih.gov |

| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP2) | 4JVW | -7.5 | Not specified | nih.gov |

| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP3) | 4JVW | -7.6 | Not specified | nih.gov |

| Thiophene-2-carboxamide derivatives (3b, 3c) | 2AS1 | Highest binding score | Not specified | nih.gov |

| Thiophene-2-carboximidamide (B1620697) derivative (13) | nNOS | Ki = 5 nM | Electrostatic interactions with heme propionates | acs.org |

| Thiophene-2-carboximidamide derivative (14) | nNOS | Ki = 5 nM | Electrostatic interactions with heme propionates | acs.org |

| Carbothioamide derivative (3h) | Carbonic Anhydrase II | Micromolar region | Hydrogen bonds with Asn61 and His63 | mdpi.com |

This table provides a selection of results from molecular docking studies on various thiophene derivatives to illustrate the application of this technique. The specific binding affinities and interactions of this compound would depend on the specific protein target being investigated.

These computational studies provide valuable insights into the potential mechanisms of action of this compound and its analogs, guiding further experimental research and the design of new, more potent bioactive compounds. semanticscholar.org

Analysis of Key Intermolecular Interactions

The stability and crystalline structure of this compound and its derivatives are significantly influenced by a variety of intermolecular interactions. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, has been employed in several studies to elucidate the nature of crystal packing.

Key intermolecular interactions observed in derivatives of this compound include:

N-H···S Hydrogen Bonds: These are prominent interactions where the hydrogen atom of the amide group forms a hydrogen bond with the sulfur atom of a neighboring molecule. This type of interaction plays a crucial role in the formation of molecular chains and tapes within the crystal lattice. researchgate.net

C-H···π Interactions: These interactions occur between a C-H bond and the π-system of the thiophene or other aromatic rings present in the molecule, further stabilizing the crystal packing. researchgate.net

π-π Stacking: While not always the dominant interaction, π-π stacking between thiophene rings or between thiophene and other aromatic moieties can contribute to the crystal's cohesion.

Halogen Bonding: In derivatives containing halogens, such as bromine, halogen bonding can be an important directional interaction influencing the molecular assembly in the solid state.

For instance, in the crystal structure of 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, molecules are linked by weak C—H⋯S and N(amide)—H⋯S interactions, forming a tape-like structure. researchgate.net Similarly, in 5-(Pyridin-2-yl)this compound, N–H···S hydrogen bonds and C–H···π stacking are key to stabilizing the crystal lattice. Hirshfeld surface analysis of ethyl-2-amino-4-methyl thiophene-3-carboxylate, a related thiophene derivative, revealed that the crystal was stabilized by H···H, C···H, and O···H bond formations. tandfonline.com

These non-covalent interactions are fundamental to understanding the supramolecular chemistry of this compound and for the rational design of new materials with desired physical properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide valuable insights into the conformational flexibility and stability of this compound and its derivatives in a dynamic environment. These simulations can predict the preferred conformations of the molecule and the energy barriers between different isomeric forms.

Density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of thiophene-2-carboxamides. nih.gov These studies have shown that the s-cis conformer of thiophene-2-carboxamide is more stable than its s-trans isomer by 0.83 kcal mol⁻¹. nih.gov For 3-ethynyl-thiophene-2-carboxamide, the s-cis conformer is significantly more stable, by 5.32 kcal mol⁻¹. nih.gov Spectroscopic analysis, including IR, UV, and NMR, of secondary 1-methyl-2-pyrrolecarbothioamides, which are structurally related to this compound, indicated that these molecules are non-planar and exist in the trans (Z)-s-trans conformation. researchgate.net

MD simulations of thiophene carboxamide derivatives complexed with biological targets, such as tubulin, have been performed to assess the stability of the ligand-protein complex. nih.gov The root mean square deviation (RMSD) of the complex is monitored over the simulation time to evaluate its stability. For example, the 2b and 2e tubulin complexes of certain thiophene carboxamide derivatives showed optimal dynamics trajectories over a 100 ns timescale at 300 K, indicating their high stability and compactness. nih.gov

MD simulations are instrumental in understanding the behavior of this compound derivatives when bound to a biological receptor. These simulations can reveal the key interactions that stabilize the ligand-receptor complex and provide insights into the mechanism of action.

For example, MD simulations have been conducted on thiophene carboxamide derivatives in complex with enzymes like carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX). mdpi.comsemanticscholar.org These simulations help to confirm the binding modes predicted by molecular docking and assess the stability of the interactions over time. semanticscholar.org The analysis of the MD trajectory can reveal the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions with the ligand. mdpi.com

In a study of thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase (nNOS), MD simulations provided insights into the binding modes of these compounds. acs.org The simulations showed how structural differences in the inhibitors influenced their interactions with the protein, such as packing against specific amino acid residues like Met336. acs.org Similarly, MD simulations of benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains revealed stable protein-ligand complexes with minimal fluctuations, highlighting the importance of Coulombic, van der Waals, and lipophilic interactions in complex stabilization. nih.gov

Furthermore, the binding free energies of ligand-receptor complexes can be calculated from MD simulations using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). semanticscholar.orgnih.gov These calculations provide a quantitative measure of the binding affinity and can help to rationalize the observed biological activity. semanticscholar.org

In Silico Prediction of Pharmacokinetic Profiles

In silico ADME prediction is a crucial step in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational models are used to predict the pharmacokinetic properties of this compound and its derivatives.

Studies on thiophene-based compounds have utilized online platforms like SwissADME to predict properties such as lipophilicity, water solubility, and gastrointestinal (GI) absorption. nih.govfrontiersin.org For a series of thiophene derivatives, predictions indicated high GIT absorption and moderate water solubility for most compounds, which are favorable for oral bioavailability. nih.gov The predicted logPo/w (a measure of lipophilicity) for these compounds was in a range that aligns with Lipinski's rule of five, a guideline for drug-likeness. nih.gov

The QikProp module in the Schrödinger suite has also been used to calculate a range of physicochemical and pharmacokinetic descriptors for thiophene carboxamide derivatives. mdpi.com This analysis helps to determine if the synthesized compounds have ADME profiles comparable to those of FDA-approved drugs. mdpi.com Similarly, preclinical evaluations of some thiophene-based pyrazolines included in silico prediction of human oral absorption. nih.govsemanticscholar.org

Table 1: Predicted ADME Properties of Selected Thiophene Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | H-bond Acceptors | H-bond Donors | Predicted GIT Absorption |

| Compound 2 | --- | --- | --- | --- | --- | High |

| Compound 6 | --- | --- | --- | --- | --- | High |

| Compound 7 | --- | --- | --- | --- | --- | High |

| Compound 9c | --- | --- | --- | --- | --- | High |

In silico toxicity prediction is another critical component of early-stage drug development, helping to identify potential safety concerns before extensive experimental testing. Computational tools are used to predict various toxicity endpoints for this compound and its derivatives.

The Osiris calculator has been used to predict the toxicity risks of thiophene-based chalcones, assessing properties such as mutagenicity, tumorigenicity, and irritancy. researchgate.net The results suggested that the studied chalcones were generally free from major toxicity issues. researchgate.net Similarly, for a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, in silico toxicity prediction was part of the preclinical evaluation. nih.govsemanticscholar.org

Table 2: Predicted Toxicity Profile of Selected Thiophene Derivatives

| Compound | Mutagenicity | Tumorigenicity | Irritancy | Reproductive Effect |

| Thiophene-based chalcones | Generally low risk | Generally low risk | Generally low risk | Generally low risk |

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive Hirshfeld surface analysis of the isolated chemical compound this compound has not been reported in the reviewed scientific literature. While the synthesis and basic characterization of this compound have been documented, including the formation of yellow crystals, a detailed single-crystal X-ray diffraction study—a prerequisite for Hirshfeld surface analysis—is not publicly available.

Although direct analysis of this compound is unavailable, studies on its derivatives provide insight into the types of intermolecular interactions that could be anticipated. For instance, research on compounds incorporating the this compound moiety reveals the prevalence of hydrogen bonds involving the amide group (N-H···S and N-H···N interactions) and various other contacts, including H···H, C···H, and S···H interactions.

A closely related compound, thiophene-2-carboxamide, which differs by the presence of an oxygen atom instead of a sulfur atom in the amide group, has been the subject of detailed crystallographic and Hirshfeld surface analysis. In the crystal structure of thiophene-2-carboxamide, molecules form dimers through N—H···O hydrogen bonds. The Hirshfeld surface analysis of this compound reveals that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O interactions.

A detailed breakdown of the intermolecular contacts for thiophene-2-carboxamide, a related compound, is presented in the table below. This data is provided for comparative purposes and to illustrate the type of information a Hirshfeld surface analysis can yield.

Table 1: Percentage Contributions of Intermolecular Contacts for Thiophene-2-carboxamide from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

| H···H | 55.2 |

| C···H/H···C | 22.3 |

| O···H/H···O | 13.6 |

| Data presented is for the related compound thiophene-2-carboxamide and is illustrative of the outputs of Hirshfeld surface analysis. nih.gov |

The two-dimensional fingerprint plots derived from the Hirshfeld surface are instrumental in visualizing the nature and prevalence of these interactions. For thiophene-2-carboxamide, the fingerprint plot would show distinct spikes and patterns corresponding to the different types of contacts, with their shapes and positions indicating the nature of the interactions.

Should a crystallographic study of this compound be undertaken in the future, a similar Hirshfeld surface analysis would be anticipated to reveal a rich network of intermolecular interactions. The presence of the sulfur atom in the carbothioamide group would likely lead to significant N—H···S hydrogen bonding, which is a key interaction in the crystal packing of many thioamides. Furthermore, C—H···S, S···S, and π-π stacking interactions involving the thiophene ring could also play important roles in the supramolecular assembly.

Without experimental crystallographic data for this compound, a definitive and detailed discussion of its Hirshfeld surface analysis remains speculative. The scientific community awaits a full structural elucidation of this compound to enable a comprehensive understanding of its solid-state behavior and intermolecular interactions.

Pharmacological and Biological Research of Thiophene 2 Carbothioamide Derivatives

Antimicrobial Activity Studies

Derivatives of thiophene-2-carbothioamide have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

For instance, certain amino thiophene-2-carboxamide derivatives have shown significant inhibitory activity. One such derivative, compound 7b, which contains a methoxy (B1213986) group, exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov This compound also showed high activity indices of 86.9% against P. aeruginosa, 83.3% against S. aureus, and 82.6% against B. subtilis when compared to the standard antibiotic ampicillin. nih.gov Another derivative, a hydroxy thiophene-2-carboxamide (compound 3b) also featuring a methoxy group, displayed very good effects against B. subtilis and P. aeruginosa with an inhibition percentage of 78.3% (18 mm inhibition zone) and against S. aureus with 70.8% inhibition (17 mm inhibition zone). nih.gov

The presence of specific functional groups appears to influence the antibacterial potency. For example, derivatives with a hydroxyl group (3a-c) showed higher activity than their methyl counterparts (5a-c), which may be attributed to increased solubility. nih.gov Furthermore, the presence of a 4-methyl group on the carboxamide portion of an amino thiophene-2-carboxamide derivative (7b) boosted its activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov

Computational studies, such as molecular docking, have been employed to understand the interactions between these derivatives and bacterial proteins. nih.gov For example, compounds 3b and 3c showed the highest binding scores with the 2AS1 protein. nih.gov Other research has focused on thiophene (B33073) derivatives as potential antibacterial agents against wound infections caused by Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

A series of 1,2,4-triazol-3-carbohydrazide derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Among the tested compounds, one derivative (6g) was particularly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus, with inhibition zones of 16 mm, 9 mm, and 10 mm, respectively. researchgate.net This compound, along with another derivative (7i), demonstrated a minimal inhibitory concentration (MIC) of 0.5 µg/mL against both P. aeruginosa and B. cereus. researchgate.net

Antibacterial Activity of Thiophene-2-carboxamide Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index vs. Ampicillin (%) |

|---|---|---|---|

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | 20 | 86.9 |

| S. aureus | 20 | 83.3 | |

| B. subtilis | 19 | 82.6 | |

| E. coli | - | 64.0 | |

| Hydroxy thiophene-2-carboxamide 3b | P. aeruginosa | 18 | 78.3 |

| S. aureus | 17 | 70.8 | |

| B. subtilis | 18 | 78.3 | |

| 1,2,4-triazole (B32235) derivative 6g | P. aeruginosa | 16 | - |

| B. cereus | 9 | - | |

| S. aureus | 10 | - |

Antifungal Activity Assessment

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against fungal pathogens.

A thiophene-thiosemicarbazone derivative, L10, has shown promising antifungal activity against Candida albicans. nih.gov The mechanism of action is believed to involve the induction of oxidative stress within the fungal cells. nih.gov

Another study synthesized a series of 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitrile and 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives and tested them against 42 clinical isolates of Candida and 2 isolates of Cryptococcus. researchgate.net While many of the compounds showed fungicidal activity, their potency varied. researchgate.net It was noted that Cryptococcus strains were more sensitive to the compounds than Candida species. researchgate.net A preliminary structure-activity relationship (SAR) analysis suggested that the presence of a cycloalkyl ring attached to the thiophene moiety is important for antifungal activity, with cyclohexyl derivatives showing the best results. researchgate.net

The antifungal activity of various N-heterocyclic thioamides, including those with thiadiazole and pyrazole (B372694) rings, has been evaluated against Candida albicans. nih.gov A majority of these thioamide derivatives exhibited greater activity than the reference drugs. nih.gov The study found a good correlation between the electron parameters of the derivatives containing a 1,3,4-thiadiazole (B1197879) ring and their antifungal activity against C. albicans. nih.gov

Anticancer and Cytotoxic Activity Investigations

The anticancer potential of this compound derivatives is a major area of research, with numerous studies demonstrating their cytotoxic effects against a wide array of human cancer cell lines.

In Vitro Cytotoxicity Assays against Diverse Human Cancer Cell Lines

This compound derivatives have been subjected to extensive in vitro screening against various human cancer cell lines, revealing a broad spectrum of cytotoxic activity.

One derivative of anthra[2,3-b]thiophene-2-carboxamide, compound 8, proved to be highly potent against a panel of human tumor cell lines, including drug-resistant variants. nih.gov Notably, even a short 30-minute treatment with submicromolar or low micromolar concentrations of this compound was sufficient to induce lethal damage in K562 chronic myelogenous leukemia cells. nih.gov

Another study synthesized a series of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives and evaluated their antiproliferative activity. cardiff.ac.uk Two of the synthesized compounds, 2a and 2c, showed significant cytotoxicity against human breast carcinoma cells (MCF-7) with IC50 values of 0.64 and 0.52 μM, respectively. cardiff.ac.uk Compound 2c was also found to be four times more potent than 2a against human Burkitt lymphoma CA46 cells. cardiff.ac.uk

Thiophene carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) have also been investigated. mdpi.comnih.gov Among the synthesized series, compounds 2b and 2e were the most active against the Hep3B liver cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov These compounds exhibited negligible toxicity towards normal cell lines, showing a cytotoxicity profile at least 100-fold better than doxorubicin. mdpi.com

A novel thiophene derivative, F8, was identified through high-throughput screening and demonstrated anticancer activity against lymphoma, leukemia, and other cancer cell lines at low micromolar concentrations after 48 hours of treatment. nih.gov

Furthermore, a series of four compounds with a thiophene carboxamide scaffold were synthesized and evaluated against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. mdpi.com Two of these compounds, MB-D2 and MB-D4, exhibited significant cytotoxic effects on all tested cancer cell lines. mdpi.com

In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Anthra[2,3-b]thiophene-2-carboxamide 8 | K562 (Chronic Myelogenous Leukemia) | Submicromolar to low micromolar |

| 2-Aryl-3-Anilinobenzo[b]thiophene 2a | MCF-7 (Breast Carcinoma) | 0.64 |

| CA46 (Burkitt Lymphoma) | 2.0 | |

| 2-Aryl-3-Anilinobenzo[b]thiophene 2c | MCF-7 (Breast Carcinoma) | 0.52 |

| CA46 (Burkitt Lymphoma) | 0.5 | |

| Thiophene carboxamide 2b | Hep3B (Liver Cancer) | 5.46 |

| Thiophene carboxamide 2e | Hep3B (Liver Cancer) | 12.58 |

| Thiophene derivative F8 | Various cancer cell lines | Low micromolar |

| Thiophene carboxamide MB-D2 | A375, HT-29, MCF-7 | Significant cytotoxicity |

| Thiophene carboxamide MB-D4 | A375, HT-29, MCF-7 | Significant cytotoxicity |

Mechanisms of Action in Cancer Cells

Research into the mechanisms by which this compound derivatives exert their anticancer effects has revealed their ability to induce apoptosis, perturb the cell cycle, and alter mitochondrial function.

The highly potent anthra[2,3-b]thiophene-2-carboxamide derivative, compound 8, was found to induce apoptotic cell death. nih.gov This was evidenced by the activation of caspases 3 and 9, cleavage of poly(ADP-ribose) polymerase (PARP), an increase in Annexin V/propidium iodide stained cells, DNA fragmentation, and a decrease in mitochondrial membrane potential. nih.gov Confocal microscopy revealed that this compound accumulates in the mitochondria as early as 5 minutes after being added to the cells, causing significant morphological changes and clustering of mitochondria within an hour. nih.gov

Similarly, the thiophene derivative F8 was found to induce apoptosis through phosphatidylserine (B164497) externalization, generation of reactive oxygen species (ROS), and mitochondrial depolarization. nih.gov It also demonstrated the ability to inhibit kinases. nih.gov These findings point towards the intrinsic apoptotic pathway as a key mechanism of action. nih.gov

Another study on 2-Aryl-3-Anilinobenzo[b]thiophene derivatives, 3a and 3b, showed that they arrested the cell cycle in the G0/G1 phase and induced apoptosis in colon cancer cells. cardiff.ac.uk These derivatives triggered mitochondrial fragmentation by modulating the expression of proteins involved in mitochondrial fusion (OPA1, MFN1, and MFN2) and lowered the mitochondrial membrane potential. cardiff.ac.uk Importantly, these effects were observed in cancer cells but not in non-transformed colon cells, suggesting a degree of selectivity. cardiff.ac.uk

The thiophene carboxamide derivative MB-D2 was also shown to be effective in activating caspase 3/7 and causing mitochondrial depolarization, further supporting the role of apoptosis in its anticancer activity. mdpi.com

3D Spheroid Models for Tumor Microenvironment Mimicry

To better understand the anticancer activity of this compound derivatives in a more physiologically relevant context, researchers have utilized three-dimensional (3D) tumor spheroid models. These models mimic the complex microenvironment of solid tumors more closely than traditional two-dimensional cell cultures. nih.govyoutube.com

The thiophene carboxamide derivatives 2b and 2e, which were identified as potent agents against Hep3B liver cancer cells, were further investigated for their effects on 3D spheroid formation. mdpi.comnih.gov It was observed that these compounds disrupted the formation of Hep3B spheroids, causing the cells to aggregate into a globular-shaped spheroid. mdpi.comnih.gov This suggests that these derivatives can interfere with the structural organization of tumor cells in a 3D environment.

Enzyme Inhibition Studies

This compound derivatives have been the subject of extensive research for their potential to inhibit various enzymes implicated in a range of diseases. These studies are crucial in understanding the therapeutic potential of this class of compounds.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A series of novel thiophene derivatives have been designed and synthesized to act as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov All synthesized compounds demonstrated inhibitory potential, with ten of them showing moderate inhibitory activities with IC50 values below 10 microM. nih.gov The most potent compound in this series, designated as P28, exhibited an IC50 value of 2.1 microM. nih.gov Notably, several of these compounds, including P19, P22, P28, and P31, showed high selectivity for PTP1B over other protein tyrosine phosphatases such as PTPalpha, LAR, and CD45. nih.gov Further research has focused on modifying the diacid structure of these thiophene inhibitors to improve their properties. nih.gov Replacing one of the carboxylic acid groups with other ionizable functional groups, such as a tetrazole ring or a 1,2,5-thiadiazolidine-3-one-1,1-dioxide, has led to new series of inhibitors with improved permeability and potencies in the range of 300 nM. nih.gov

Table 1: PTP1B Inhibition by Thiophene Derivatives

| Compound | IC50 (µM) | Selectivity Profile |

|---|---|---|

| P28 | 2.1 | Highly selective against PTPalpha, LAR, CD45 nih.gov |

| P19 | <10 | >6-fold selectivity over TCPTP nih.gov |

| P22 | <10 | Highly selective against PTPalpha, LAR, CD45 nih.gov |

| P31 | <10 | Highly selective against PTPalpha, LAR, CD45 nih.gov |

| Tetrazole derivative | ~0.3 | Improved permeability nih.gov |

| 1,2,5-thiadiazolidine-3-one-1,1-dioxide derivative | ~0.3 | Improved permeability nih.gov |

Modulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase

Thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. nih.gov One particular derivative, compound 14d, demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM. nih.gov This compound was also shown to inhibit VEGFR-2 protein phosphorylation in the A549 cancer cell line. nih.gov The mechanism of action for compound 14d includes blocking the cell cycle, inducing apoptosis, and reducing the levels of phosphorylated ERK and MEK. nih.gov

In other studies, thiophene derivatives have been incorporated into larger molecular scaffolds to target VEGFR-2. For instance, a series of 6,7-dimethoxy quinazoline (B50416) derivatives bearing a 4-chlorophenyl-1,3,4-thiadiazole moiety, which contains a thiophene-like structure, were synthesized and evaluated. rsc.org Compound 47 from this series was a potent inhibitor of VEGFR-2 tyrosine kinase with an IC50 value of 3.8 nM. rsc.org Similarly, certain thiophene-urea derivatives have shown excellent VEGFR-2 kinase inhibition, with compounds 53b, 53c, and 53e exhibiting IC50 values of 5.4, 5.6, and 7 nM, respectively, surpassing the activity of the reference drug sorafenib (B1663141). nih.gov

Table 2: VEGFR-2 Kinase Inhibition by Thiophene Derivatives

| Compound | IC50 (nM) | Cellular Effects |

|---|---|---|

| 14d | 191.1 | Inhibits VEGFR-2 phosphorylation, blocks cell cycle, induces apoptosis nih.gov |

| 47 | 3.8 | Potent inhibition of VEGFR-2 tyrosine kinase rsc.org |

| 53b | 5.4 | Better activity than sorafenib nih.gov |

| 53c | 5.6 | Better activity than sorafenib nih.gov |

| 53e | 7 | Better activity than sorafenib nih.gov |

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition